6-(6-Methylpyridin-3-yl)pyridine-3-carboxylic acid
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Overview
Description
6-(6-Methylpyridin-3-yl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of two pyridine rings, one of which is substituted with a methyl group at the 6th position. The compound has significant importance in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(6-Methylpyridin-3-yl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a boronic acid derivative and a halogenated pyridine compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, making it a preferred method for synthesizing this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: 6-(6-Methylpyridin-3-yl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
6-(6-Methylpyridin-3-yl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(6-Methylpyridin-3-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Comparison: 6-(6-Methylpyridin-3-yl)pyridine-3-carboxylic acid is unique due to the presence of two pyridine rings and a methyl group substitution. This structural feature imparts distinct chemical properties and reactivity compared to other pyridinecarboxylic acids . For example, the methyl group can influence the compound’s electronic distribution and steric hindrance, affecting its reactivity in various chemical reactions.
Properties
Molecular Formula |
C12H10N2O2 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
6-(6-methylpyridin-3-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2/c1-8-2-3-9(6-13-8)11-5-4-10(7-14-11)12(15)16/h2-7H,1H3,(H,15,16) |
InChI Key |
WZIDCMXVVAHMRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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